2-(2,4-Di-tert-butylphenoxy)ethanol

Phthalocyanine Dyes Anti-Aggregation Steric Shielding

2-(2,4-Di-tert-butylphenoxy)ethanol (CAS 31692-02-1) is a nonionic surfactant belonging to the alkylphenol ethoxylate class, formally designated as Poly(oxy-1,2-ethanediyl), α-[2,4-bis(1,1-dimethylethyl)phenyl]-ω-hydroxy- and also known as polyethylene glycol mono(2,4-di-tert-butylphenyl) ether or DB surfactant. The compound is characterized by a hindered phenolic hydrophobic tail (2,4-di-tert-butylphenol) linked to a hydrophilic ethoxy chain, yielding the molecular formula C₁₆H₂₆O₂ (discrete monomer) or (C₂H₄O)ₙC₁₄H₂₂O as a polymeric ethoxylate.

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
CAS No. 31692-02-1
Cat. No. B3032636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Di-tert-butylphenoxy)ethanol
CAS31692-02-1
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OCCO)C(C)(C)C
InChIInChI=1S/C16H26O2/c1-15(2,3)12-7-8-14(18-10-9-17)13(11-12)16(4,5)6/h7-8,11,17H,9-10H2,1-6H3
InChIKeyKJOBWUJBJNWUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Di-tert-butylphenoxy)ethanol CAS 31692-02-1: Chemical Identity, Surfactant Class, and Procurement Baseline


2-(2,4-Di-tert-butylphenoxy)ethanol (CAS 31692-02-1) is a nonionic surfactant belonging to the alkylphenol ethoxylate class, formally designated as Poly(oxy-1,2-ethanediyl), α-[2,4-bis(1,1-dimethylethyl)phenyl]-ω-hydroxy- and also known as polyethylene glycol mono(2,4-di-tert-butylphenyl) ether or DB surfactant [1]. The compound is characterized by a hindered phenolic hydrophobic tail (2,4-di-tert-butylphenol) linked to a hydrophilic ethoxy chain, yielding the molecular formula C₁₆H₂₆O₂ (discrete monomer) or (C₂H₄O)ₙC₁₄H₂₂O as a polymeric ethoxylate [1]. Its predicted logP values (4.54–4.92) indicate substantial hydrophobicity compared with the parent phenol, while a calculated surface tension of 31.2±3.0 dyne/cm confirms surfactant character . The substance is catalogued under a deleted CAS number 9038-21-5, and standard commercial purity is specified at ≥98% [1].

Why 2-(2,4-Di-tert-butylphenoxy)ethanol Cannot Be Replaced by Common Alkylphenol Ethoxylates or the Parent Phenol


Generic substitution among alkylphenol ethoxylates fails because steric hindrance, hydrophobic volume, and ethoxylation degree collectively govern antioxidant capacity, aggregation resistance, surfactant performance, and hydrolytic stability [1][2]. The 2,4-di-tert-butyl substitution pattern on the phenolic ring provides a distinct steric and electronic environment compared with the more common 2,6-di-tert-butyl isomer (BHT-type) or mono-alkylphenol ethoxylates such as nonylphenol ethoxylates [2][3]. These differences translate into quantifiably different vertical axial bulkiness (9.087–9.095 Å vs. 4.507 Å for tert-butoxy analogs), hydrophile–lipophile balance, and anti-aggregation performance in dye and polymer applications [3][4]. Simply interchanging with a generic APEO surfactant or the un-ethoxylated parent phenol (2,4-di-tert-butylphenol, mp 53–56 °C, logP ~3.5) risks loss of the specific steric shielding, solubility, and processing characteristics that justify the use of the ethoxylated derivative [5].

2-(2,4-Di-tert-butylphenoxy)ethanol: Quantitative Differentiation Evidence vs. Closest Analogs


Vertical Axial Bulkiness: 2,4-Di-tert-butylphenoxy Outperforms tert-Butoxy and All Other Alkoxy Substituents in Preventing Phthalocyanine Aggregation

In a systematic DFT and experimental comparison of seven peripheral substituents on zinc phthalocyanines, the 2,4-di-tert-butylphenoxy group displayed a vertical axial bulkiness of 9.087–9.095 Å, which is 2.02-fold greater than the tert-butoxy group (4.507 Å) and >3-fold larger than n-propyloxy (2.770 Å) and isopropyloxy (3.565 Å). This steric parameter directly correlated with reduced π–π stacking and improved solubility in PGMEA (>6.0 g/100 g) [1]. The dihedral twist angle induced by the 2,4-di-tert-butylphenoxy substituent exceeded 80°, compared with approximately 60° for tert-butoxy, confirming superior non-coplanarity [1].

Phthalocyanine Dyes Anti-Aggregation Steric Shielding

Surfactant LogP and Surface Activity: Predicted Hydrophobicity of 2-(2,4-Di-tert-butylphenoxy)ethanol vs. Parent Phenol and Mono-alkylphenol Ethoxylates

The predicted logP of 2-(2,4-di-tert-butylphenoxy)ethanol (4.54 by ACD/Labs; 4.92 by KOWWIN) is approximately 1.3–1.6 log units higher than that of the parent 2,4-di-tert-butylphenol (XLogP3 3.5), reflecting the contribution of the ethoxy linker to overall hydrophobicity [1]. The calculated surface tension of 31.2±3.0 dyne/cm places the compound in the range typical of nonionic surfactants with moderate hydrophilic character, distinguishing it from more hydrophilic short-EO-chain APEOs (e.g., nonylphenol ethoxylates with 4–6 EO units, surface tension ~28–32 dyne/cm) [2].

Surfactant Design HLB Tuning Nonionic Surfactants

Antioxidant Steric Hindrance: 2,4- vs. 2,6-Di-tert-butyl Substitution Pattern Determines Radical Trapping Efficiency and Regeneration Kinetics

Comparative studies of di-tert-butylphenol isomers demonstrate that 2,4-di-tert-butylphenol exhibits lower antioxidant activity than 2,6-di-tert-butyl-4-methylphenol (BHT) because the para-tert-butyl group reduces hydrogen-donating ability [1]. However, ethoxylation at the phenolic oxygen (as in 2-(2,4-di-tert-butylphenoxy)ethanol) eliminates the free phenolic –OH, converting the molecule from a primary antioxidant into a non-radical-scavenging surfactant or intermediate. This is in contrast to 2,6-di-tert-butylphenol ethoxylates, where the ortho-tert-butyl groups provide greater steric protection to the phenolic –OH if it remains unsubstituted, resulting in fundamentally different radical-trapping kinetics and regeneration rates in polymer melts [1][2].

Hindered Phenol Antioxidants Polymer Stabilization Structure-Activity Relationship

High-Impact Application Scenarios for 2-(2,4-Di-tert-butylphenoxy)ethanol Based on Quantitative Evidence


Synthesis of Non-Aggregating Phthalocyanine Dyes with Maximum Steric Bulk

The 2,4-di-tert-butylphenoxy substituent, with its vertical axial bulkiness of 9.087–9.095 Å—the highest among all alkoxy and phenoxy substituents evaluated by Zhang et al. (2024)—is the optimal choice for preventing π–π stacking in phthalocyanine synthesis. This directly translates to solubilities exceeding 6.0 g/100 g in PGMEA and color films with transmittance suitable for optical applications. Procurement of the ethoxylated intermediate (CAS 31692-02-1) rather than the free phenol avoids the need for in-situ O-alkylation, which can compromise steric positioning [1][2].

Formulation of High-LogP Nonionic Surfactant Systems for Non-Aqueous Media

With predicted logP values of 4.54–4.92, 2-(2,4-di-tert-butylphenoxy)ethanol offers a hydrophobicity range that exceeds that of the parent phenol (XLogP3 3.5) and many common alkylphenol ethoxylates. This makes it particularly suitable as a surfactant or coalescing agent in solvent-borne coatings, oil-field chemicals, and non-aqueous dispersions where higher oil solubility is required. The calculated surface tension of 31.2 dyne/cm supports its use as a wetting agent for hydrophobic surfaces [3].

Non-Antioxidant Processing Aid in Polymer Systems Sensitive to Radical Interference

Because the ethoxylation at the phenolic –OH eliminates the radical-scavenging function, 2-(2,4-di-tert-butylphenoxy)ethanol can be used as a processing aid, plasticizer intermediate, or surfactant in polymer formulations where a traditional hindered phenol antioxidant (such as BHT or 2,6-di-tert-butylphenol ethoxylate) would cause undesirable radical quenching or discoloration. This is a direct consequence of the 2,4-substitution pattern and etherification, which block hydrogen-atom transfer [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4-Di-tert-butylphenoxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.